Naphthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis: A Versatile Building Block

Naphthoic acid serves as a valuable building block for synthesizing complex organic molecules. Its reactive carboxylic acid group allows for various transformations, including:

- Esterification: Naphthoic acid reacts with alcohols to form esters, which are crucial intermediates in drug discovery and polymer production [1].

- Amide formation: Amides can be synthesized by reacting naphthoic acid with amines. These amides have diverse applications in pharmaceuticals and materials science [1].

- Decarboxylation: Removal of the carboxylic acid group (decarboxylation) leads to naphthalene derivatives, essential components in dyes, plastics, and organic electronics [2].

The position of the carboxylic acid group on the naphthalene ring (1-naphthoic acid or 2-naphthoic acid) influences its reactivity and the properties of the final synthesized molecules [1].

[1] Buy 1-Naphthoic acid | 86-55-5 | BenchChem https://www.benchchem.com/[2] Recent Techniques for the Removal of Naphthenic Acid from Heavy Crude Oils | IntechOpen

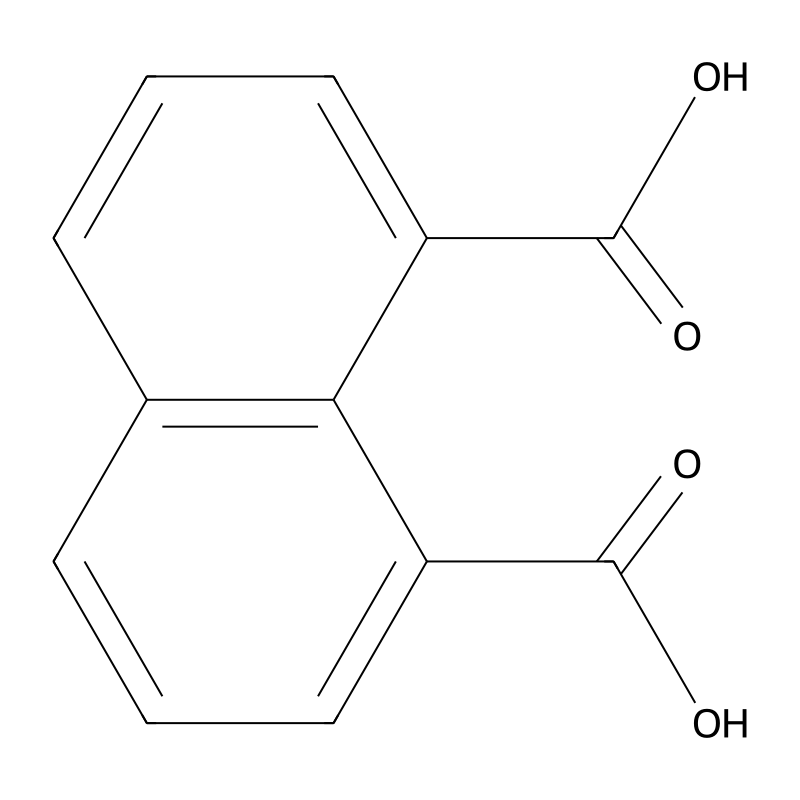

Naphthalic acid, specifically naphthalene-1,8-dicarboxylic acid, is an organic compound with the chemical formula . It appears as a white crystalline solid and is notable for its two carboxylic acid functional groups attached to a naphthalene ring. This compound is derived from naphthalene and is commonly used in various industrial applications due to its unique chemical properties.

- Hydrolysis: Naphthalic anhydrides can hydrolyze in acidic aqueous solutions to form naphthalic acid. The reaction pathway involves protonation and subsequent nucleophilic attack by water, leading to the formation of the acid .

- Decarboxylation: Under certain conditions, naphthalic acid can undergo decarboxylation, releasing carbon dioxide and forming naphthalene derivatives .

- Reduction: Naphthalic acid can be reduced to form dihydro derivatives, which are useful intermediates in organic synthesis .

- Reactions with Bases: As a carboxylic acid, naphthalic acid reacts with bases to form salts and water. This neutralization reaction is exothermic and produces naphthalate salts .

Research indicates that naphthalic acid exhibits various biological activities. It has been studied for its potential anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines. Additionally, it has been investigated for its effects on enzyme activity and its role in metabolic pathways within organisms .

Naphthalic acid can be synthesized through several methods:

- Oxidation of Naphthalene: One common method involves the oxidation of naphthalene using strong oxidizing agents like potassium permanganate or chromic acid, which introduces carboxylic groups into the naphthalene structure.

- Carboxylation of Grignard Reagents: Another method includes the carboxylation of Grignard reagents derived from bromonaphthalenes, leading to the formation of naphthalic acid .

- Thermal Decomposition: Naphthalene derivatives can also be thermally decomposed under controlled conditions to yield naphthalic acid.

Naphthalic acid is utilized in various applications:

- Dyes and Pigments: It serves as a precursor for synthesizing dyes and pigments used in textiles and plastics.

- Plasticizers: Naphthalic acid derivatives are used as plasticizers in the production of flexible plastics.

- Pharmaceuticals: Its derivatives have potential applications in pharmaceuticals due to their biological activity.

- Agricultural Chemicals: Naphthalic acid is involved in producing certain herbicides and fungicides .

Studies on the interactions of naphthalic acid with other compounds reveal its ability to form complexes with metal ions, which can enhance or inhibit certain biochemical pathways. For instance, interactions with iron have been studied extensively, revealing that naphthalic acid can influence iron solubility and reactivity in various environments .

Naphthalic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| 1-Naphthoic Acid | CHO | Monocarboxylic; used primarily in organic synthesis |

| 2-Naphthoic Acid | CHO | Isomer of 1-naphthoic; different reactivity patterns |

| Naphthenic Acids | Mixtures of cycloaliphatic acids | Derived from petroleum; used in industrial applications |

| 1-Hydroxynaphthoic Acid | CHO | Hydroxylated derivative; exhibits different biological activities |

Naphthalic acid's uniqueness lies in its dicarboxylic nature, which allows for more complex reactions compared to its monocarboxylic counterparts. Its ability to form anhydrides also distinguishes it from similar compounds, making it valuable for specific chemical syntheses and industrial applications.

1,8-Naphthalic Acid: Structural Analysis

1,8-Naphthalic acid, formally known as naphthalene-1,8-dicarboxylic acid, represents one of the most structurally significant isomers within the naphthalene dicarboxylic acid family [1] [2]. This compound possesses the molecular formula C₁₂H₈O₄ with a molecular weight of 216.19 grams per mole [1] [4]. The compound is characterized by its distinctive peri-substitution pattern, where two carboxylic acid groups are positioned at the 1 and 8 positions of the naphthalene ring system [1] [2].

The structural arrangement of 1,8-naphthalic acid creates a unique geometric configuration that distinguishes it from other naphthalene dicarboxylic acid isomers [1] [2]. The peri-positioning of the carboxyl groups results in significant steric interactions between the functional groups, leading to conformational constraints that influence the molecule's overall stability and reactivity [17]. The International Union of Pure and Applied Chemistry name for this compound is naphthalene-1,8-dicarboxylic acid, and it is registered under Chemical Abstracts Service number 518-05-8 [1] [4].

The compound exhibits distinctive physical properties, including a melting point of 270°C, which reflects the strong intermolecular interactions present in the solid state [5] [7]. The molecular structure displays C₂ᵥ symmetry, with the carboxyl groups oriented in a manner that allows for potential intramolecular hydrogen bonding interactions [17]. The proximity of the carboxylic acid groups in the peri-positions creates a constrained molecular geometry that significantly influences the compound's chemical behavior and crystalline properties [17].

Spectroscopic analysis reveals characteristic features that confirm the structural identity of 1,8-naphthalic acid [4] [7]. The compound displays typical aromatic proton signals in proton nuclear magnetic resonance spectroscopy, with chemical shifts consistent with the naphthalene backbone and the electron-withdrawing effects of the carboxyl substituents [4]. Infrared spectroscopy shows characteristic carbonyl stretching frequencies around 1705 cm⁻¹, indicative of the carboxylic acid functional groups [8].

Alternative Isomeric Configurations

The naphthalene dicarboxylic acid family encompasses multiple isomeric configurations, each distinguished by the specific positioning of the carboxylic acid substituents on the naphthalene ring system [9] [16] [31]. Beyond 1,8-naphthalic acid, several other significant isomers have been identified and characterized, including 2,3-naphthalic acid, 2,6-naphthalic acid, 1,4-naphthalic acid, 1,5-naphthalic acid, and 2,7-naphthalic acid [31] [32] [34].

2,3-Naphthalic acid, with Chemical Abstracts Service number 2169-87-1, represents an ortho-disubstituted isomer where the carboxyl groups are positioned on adjacent carbon atoms of the same aromatic ring [31] [32]. This isomer exhibits a melting point range of 241-250°C and demonstrates different crystalline packing characteristics compared to the 1,8-isomer [32] [33]. The 2,3-configuration allows for moderate steric interactions between the carboxyl groups while maintaining reasonable molecular stability [31] [33].

2,6-Naphthalic acid, identified by Chemical Abstracts Service number 1141-38-4, presents a meta-disubstituted pattern with carboxyl groups separated by one carbon position [34] [38]. This isomer is particularly significant in industrial applications, serving as a precursor to high-performance polyester polyethylene naphthalate [34]. The compound exhibits enhanced thermal stability with a melting point exceeding 300°C, reflecting the optimal spatial arrangement of the functional groups [38] [39].

1,4-Naphthalic acid, registered under Chemical Abstracts Service number 605-70-9, features carboxyl groups positioned at the 1 and 4 positions of the naphthalene system [24] [35]. This isomer demonstrates exceptional thermal stability with a melting point range of 321-325°C, making it suitable for high-temperature applications [24] [35]. The 1,4-configuration provides minimal steric hindrance between the carboxyl groups while maintaining effective intermolecular interactions [24].

1,5-Naphthalic acid, with Chemical Abstracts Service number 7315-96-0, represents another meta-disubstituted isomer where the carboxyl groups are positioned on different aromatic rings of the naphthalene system [25]. This configuration offers unique spatial arrangements that influence both the compound's physical properties and its potential applications in chemical synthesis [25].

The isomeric diversity within the naphthalene dicarboxylic acid family demonstrates the significant impact of substitution patterns on molecular properties [16] [41]. Each isomer exhibits distinct physical characteristics, thermal stability profiles, and crystalline arrangements that reflect the specific geometric constraints imposed by carboxyl group positioning [16] [41].

Crystallographic Studies and Molecular Packing

Crystallographic investigations of 1,8-naphthalic acid have revealed detailed insights into its solid-state structure and molecular packing arrangements [17]. The compound crystallizes in the triclinic crystal system with space group P-1, as determined through single-crystal X-ray diffraction analysis [17]. The crystallographic studies have provided comprehensive data regarding unit cell parameters, molecular geometry, and intermolecular interactions within the crystal lattice [17].

The molecular packing of 1,8-naphthalic acid exhibits a characteristic herringbone arrangement commonly observed in aromatic carboxylic acids [17] [20]. This packing motif is stabilized through a combination of hydrogen bonding interactions and aromatic stacking forces [17] [27]. The carboxylic acid groups participate in intermolecular O-H···O hydrogen bonds, creating extended networks that contribute to the overall crystal stability [17] [27].

Hydrogen bonding patterns play a crucial role in determining the crystalline structure of 1,8-naphthalic acid [17] [27]. The compound forms classical acid-acid dimers through R₂²(8) ring motifs, where two carboxylic acid groups from adjacent molecules create cyclic hydrogen-bonded structures [27] [30]. These dimeric units are further interconnected through additional hydrogen bonding interactions, resulting in complex three-dimensional supramolecular architectures [27] [30].

The aromatic rings in the crystal structure participate in π-π stacking interactions with typical interplanar distances ranging from 3.3 to 3.5 Ångströms [20] [27]. These stacking interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties [20] [27]. The combination of hydrogen bonding and aromatic stacking creates a robust crystalline framework that accounts for the compound's relatively high melting point [17] [20].

Crystallographic analysis has also revealed conformational details about the carboxyl groups in the solid state [17]. The proximity of the carboxylic acid substituents in the peri-positions creates geometric constraints that influence the molecular conformation and intermolecular interactions [17]. The steric repulsion between the carboxyl groups affects the planarity of the molecule and contributes to the observed crystalline packing arrangements [17].

Comparative Analysis of Naphthalene-Based Carboxylic Acids

Comparative studies of naphthalene-based carboxylic acids reveal significant differences in physical properties, chemical reactivity, and structural characteristics across different isomeric configurations [16] [41] [42]. The positioning of carboxylic acid substituents on the naphthalene backbone fundamentally alters the compounds' behavior in both solution and solid states [16] [41].

Thermal stability analysis demonstrates clear trends related to substitution patterns [32] [34] [35]. The 1,4-naphthalic acid isomer exhibits the highest thermal stability with a melting point of 321-325°C, followed by 2,6-naphthalic acid at over 300°C, while 1,8-naphthalic acid shows intermediate stability at 270°C, and 2,3-naphthalic acid displays the lowest stability at 241-250°C [32] [34] [35] [5]. These thermal stability differences reflect the varying degrees of steric strain and intermolecular interactions present in each isomer [32] [34] [35].

Solubility characteristics vary significantly among the naphthalene dicarboxylic acid isomers [26] [45]. The 2,6-isomer demonstrates limited water solubility at 1.03 mg/L at 20°C, while other isomers show comparable low aqueous solubilities [45]. The partition coefficients between organic and aqueous phases differ among isomers, influencing their environmental behavior and potential applications [45].

Crystallographic comparisons reveal distinct packing motifs for different isomers [17] [20]. While 1,8-naphthalic acid adopts a triclinic crystal system with specific hydrogen bonding patterns, other isomers may crystallize in different space groups with alternative packing arrangements [17]. The 2,6-isomer, for instance, benefits from optimal spacing between carboxyl groups that facilitates efficient intermolecular interactions without significant steric hindrance [34].

Chemical reactivity patterns also vary among the isomers [16] [41]. The peri-substituted 1,8-isomer experiences enhanced steric interactions that can influence reaction pathways and selectivity compared to meta-substituted isomers like 2,6-naphthalic acid [16] [41]. These reactivity differences have important implications for synthetic applications and industrial processes [16] [34].

The comparative analysis extends to applications in polymer science, where different isomers serve distinct roles [34] [46]. The 2,6-isomer finds extensive use in high-performance polyester synthesis due to its optimal geometric properties, while other isomers may be preferred for specific applications based on their unique structural characteristics [34] [46].

Table 1: Physical Properties of Naphthalic Acid Isomers

| Isomer | IUPAC Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Crystal System |

|---|---|---|---|---|---|

| 1,8-Naphthalic acid | naphthalene-1,8-dicarboxylic acid | 518-05-8 | 216.19 | 270 | Triclinic |

| 2,3-Naphthalic acid | naphthalene-2,3-dicarboxylic acid | 2169-87-1 | 216.19 | 241-250 | Not determined |

| 2,6-Naphthalic acid | naphthalene-2,6-dicarboxylic acid | 1141-38-4 | 216.19 | >300 | Not determined |

| 1,4-Naphthalic acid | naphthalene-1,4-dicarboxylic acid | 605-70-9 | 216.19 | 321-325 | Not determined |

| 1,5-Naphthalic acid | naphthalene-1,5-dicarboxylic acid | 7315-96-0 | 216.19 | Not specified | Not determined |

Table 2: Structural Characteristics of Major Naphthalic Acid Isomers

| Isomer | Carboxyl Group Positions | Symmetry | Steric Interactions | Hydrogen Bonding Pattern |

|---|---|---|---|---|

| 1,8-Naphthalic acid | Adjacent (peri-positions) | C₂ᵥ symmetry | Strong steric hindrance | Intramolecular possible |

| 2,3-Naphthalic acid | Adjacent (ortho-positions) | C₂ᵥ symmetry | Moderate steric effects | Intermolecular dominant |

| 2,6-Naphthalic acid | Meta-positions | D₂ₕ symmetry | Minimal interactions | Intermolecular networks |

| 1,4-Naphthalic acid | Meta-positions | D₂ₕ symmetry | Minimal interactions | Intermolecular networks |